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Compound of Interest

Compound Name:
4-Tert-butyl-3-

methoxybenzaldehyde

CAS No.: 1017060-05-7

Cat. No.: B2447430

Get Quote

Executive Summary
4-Tert-butyl-3-methoxybenzaldehyde (CAS: 1017060-05-7) is a sterically hindered aromatic

aldehyde often encountered as a synthesis intermediate or functional fragrance component.[1]

Its analysis requires precise differentiation from regioisomers (e.g., 3-tert-butyl-4-

methoxybenzaldehyde) and precursors (e.g., 4-tert-butyl-3-methoxytoluene).

This guide provides a definitive fragmentation map, a validated GC-MS protocol, and a

comparative analysis against common structural alternatives.

Structural & Physical Basis
Before interpreting the mass spectrum, the structural moieties must be understood as

fragmentation triggers.
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Feature Moiety Mass Contribution
Primary
Fragmentation
Behavior

Core Benzene Ring 76-78 Da

Stable; produces

tropylium/phenyl ions

(m/z 77, 91).

Substituent 1 Tert-butyl (-C(CH₃)₃) 57 Da

Dominant: Homolytic

cleavage of a methyl

group to form a stable

quinoid cation ([M-

15]⁺).

Substituent 2 Methoxy (-OCH₃) 31 Da

Loss of methyl radical

(rare) or formaldehyde

(CH₂O) via

rearrangement.

Substituent 3 Aldehyde (-CHO) 29 Da
-cleavage (loss of H•)

or loss of formyl

radical (CHO•).

Total MW C₁₂H₁₆O₂ 192.25 g/mol
Molecular Ion (M⁺) =

192

GC-MS Experimental Protocol
To reproduce the fragmentation patterns described below, the following method parameters are

recommended. This protocol ensures sufficient separation from isomers and minimizes thermal

degradation.

Sample Preparation
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Concentration: 100 µg/mL (100 ppm).
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Derivatization: Not required for this aldehyde, but oximation (using hydroxylamine) can be

used if peak tailing is excessive.

Instrument Parameters
Parameter Setting Rationale

Column
5%-Phenyl-methylpolysiloxane

(e.g., DB-5MS, HP-5)

Standard non-polar phase

separates aromatic isomers by

boiling point/polarity.

Dimensions 30 m × 0.25 mm × 0.25 µm
Optimal balance of resolution

and capacity.

Carrier Gas
Helium @ 1.0 mL/min

(Constant Flow)

Standard carrier for consistent

retention times.

Inlet Temp 250°C
Ensures rapid volatilization

without pyrolysis.

Oven Program
60°C (1 min) → 15°C/min →

280°C (3 min)

Slow ramp allows separation of

co-eluting isomers.

Ion Source Electron Ionization (EI), 70 eV
Standard energy for library-

matchable spectra.

Source Temp 230°C
Prevents condensation of high-

boiling aromatics.

Scan Range m/z 40 – 350
Covers all relevant fragments

and potential dimers.

Fragmentation Analysis (Mechanism & Pattern)[2]
The mass spectrum of 4-tert-butyl-3-methoxybenzaldehyde is dominated by the stability of

the tert-butyl cation and the aromatic ring.

Primary Ions
Molecular Ion (M⁺): m/z 192

Intensity: Moderate to Strong (20-40%).
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Origin: The aromatic ring stabilizes the radical cation, allowing the intact molecule to

survive ionization.

Base Peak: m/z 177 ([M - 15]⁺)

Intensity: 100% (Base Peak).

Mechanism:Benzylic/Tert-butyl Cleavage. The loss of a methyl radical (•CH₃) from the tert-

butyl group is energetically favored. It relieves steric strain and forms a highly resonance-

stabilized cation (involving the methoxy oxygen lone pairs).

Diagnostic Value: The dominance of the M-15 peak is the hallmark of tert-butyl substituted

aromatics.

Aldehydic Cleavage: m/z 191 ([M - 1]⁺)

Intensity: Weak (<10%).

Mechanism: Loss of the aldehydic hydrogen.[2] Common in benzaldehydes but

suppressed here by the dominant tert-butyl fragmentation.

Secondary Fragmentation: m/z 149

Intensity: Moderate (10-30%).

Mechanism:[M - 15 - 28]⁺. The m/z 177 ion ejects a molecule of Carbon Monoxide (CO), a

common pathway for phenolic/methoxy aromatic cations.

Formyl Loss: m/z 163 ([M - 29]⁺)

Intensity: Weak.

Mechanism: Direct loss of the CHO• radical from the molecular ion.[3]

Visualizing the Pathway
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Figure 1: Proposed fragmentation pathway for 4-Tert-butyl-3-methoxybenzaldehyde under

70 eV EI.

Comparative Performance: Target vs. Alternatives
In drug development and synthesis, this compound must be distinguished from its regioisomer

(3-tert-butyl-4-methoxybenzaldehyde) and its demethylated precursor (Phenol).

Comparison Table

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2447430/docs?utm_src=pdf-body-img#technical-guide-gc-ms-fragmentation-characterization-of-4-tert-butyl-3-methoxybenzaldehyde
https://www.benchchem.com/product/b2447430/docs?utm_src=pdf-body#technical-guide-gc-ms-fragmentation-characterization-of-4-tert-butyl-3-methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2447430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure Note
Molecular Ion
(m/z)

Base Peak
(m/z)

Key
Distinguishing
Feature

Target: 4-Tert-

butyl-3-

methoxybenzald

ehyde

t-Butyl @ 4, OMe

@ 3
192 177

M-15 is

dominant. Strong

m/z 149 (CO

loss).

Alternative A: 3-

Tert-butyl-4-

methoxybenzald

ehyde

t-Butyl @ 3, OMe

@ 4
192 177

Very similar MS.

Retention Time is

key (Ortho-

substituted

usually elutes

earlier). Ortho-

effect may

enhance m/z 161

(loss of OMe).

Alternative B: 4-

Tert-

butylbenzaldehy

de

No Methoxy 162 147

Mass shift of -30

Da. Missing m/z

177 entirely.

Alternative C: 4-

Tert-butyl-3-

methoxytoluene

Methyl instead of

Aldehyde
178 163

M+ is 178. Base

peak 163. No

loss of CO (28)

from aldehyde.

Differentiation Strategy
Mass Shift Check: If M+ is 162, you have the non-methoxylated impurity. If M+ is 178, you

have the reduced toluene precursor.

Isomer Resolution: The target (4-t-butyl) and Alternative A (3-t-butyl) are isomers.

MS Logic: Both show m/z 177. However, ortho isomers (Alternative A) often show a

distinctive [M - 31]⁺ (loss of methoxy) or [M - 33]⁺ (loss of methanol + H) due to proximity

effects with the aldehyde, which are less favored in the target (meta/para relationship).
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Chromatography: Rely on the Retention Index (RI).[4] The 3,4-substituted pattern usually

has a higher boiling point/RI than the 4,3-isomer due to packing efficiency, but

experimental verification with a standard is recommended.

Analytical Workflow
This self-validating workflow ensures accurate identification.

Sample Injection

Check Molecular Ion
Is M+ = 192?

Check Base Peak
Is m/z 177 (M-15) dominant?

Yes

IMPURITY:
(Precursor or Degradant)

No (e.g., 162, 178)

Check Secondary Ion
Is m/z 149 present?

Yes No (e.g., m/z 91 base)

CONFIRMED:
4-Tert-butyl-3-methoxybenzaldehyde

Yes

SUSPECT ISOMER:
Check Retention Time

Weak/Absent
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Figure 2: Decision tree for GC-MS identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b2447430/docs#technical-guide-
gc-ms-fragmentation-characterization-of-4-tert-butyl-3-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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